
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzene ring or the substituents.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the benzene ring.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene can be compared with other compounds that have similar structures or functional groups:
1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the ethyl group, leading to variations in its applications and interactions.
3-Chloropropylbenzene: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
The presence of the trifluoromethylthio group in this compound makes it unique, as this group imparts distinct chemical and physical properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C12H14ClF3S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3 |
Clave InChI |
CFAXXWLLZCBKSW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CCCCl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


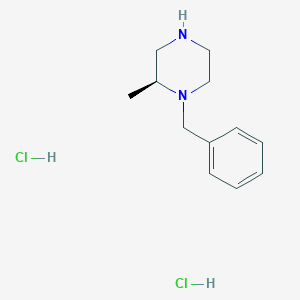
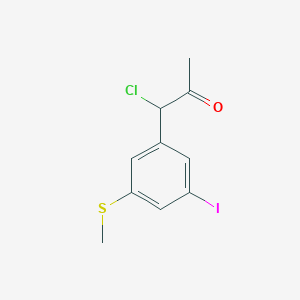
![N-methylpyrazolo[1,5-a]pyridin-2-amine;hydrochloride](/img/structure/B14046073.png)
![4,7-Dichloro-2-(difluoromethyl)-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B14046076.png)
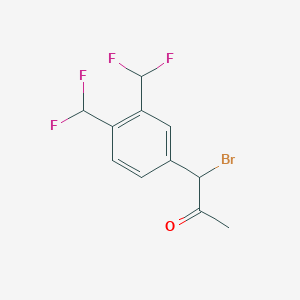
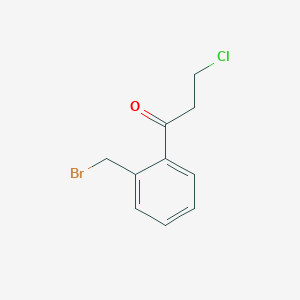
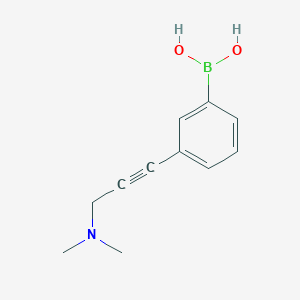
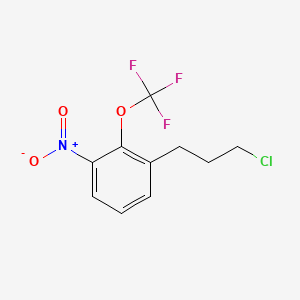
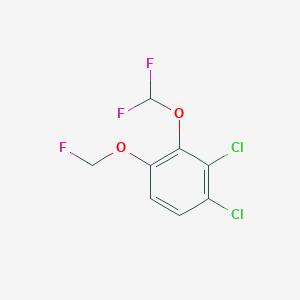

![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)
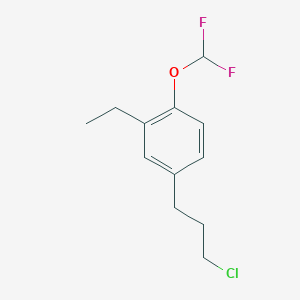

![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
